
troubleshooting image recognition errors in
Tuna Scope

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tuna AI

Cat. No.: B1682044 Get Quote

Tuna Scope Technical Support Center
Welcome to the Tuna Scope Technical Support Center. Here you will find troubleshooting

guides and frequently asked questions (FAQs) to help you resolve common issues with image

recognition during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is Tuna Scope failing to detect any cells in my images?

A1: This issue can arise from several factors. First, check the initial Image Preprocessing

settings. Improper background subtraction or thresholding can lead to the software being

unable to distinguish cells from the background. Second, verify that the Cell Size parameters in

your analysis pipeline are set appropriately for your cell type. If the defined size range is too

large or too small, the software will fail to identify the cells. Finally, ensure the image format is

supported and the file is not corrupt.

Q2: My confluence measurements are inaccurate. What can I do?

A2: Inaccurate confluence measurements are often due to poor image segmentation. We

recommend optimizing the Segmentation Algorithm parameters. For instance, if you are using

the "Watershed" algorithm, adjusting the seed sensitivity can improve the separation of

clustered cells. Additionally, ensure that the Focus and Contrast of your input images are

optimal. Poor image quality will directly impact the accuracy of the confluence calculation.
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Q3: Tuna Scope is incorrectly identifying debris as cells. How can I fix this?

A3: To prevent the misidentification of debris, you can apply a Size and Circularity Filter. In the

"Object Filtering" step of your analysis pipeline, set a minimum and maximum pixel area and a

circularity range that is characteristic of your cells. This will exclude smaller, irregularly shaped

objects. For example, setting a circularity value closer to 1.0 will filter for more rounded cell

shapes.

Troubleshooting Guides
Issue 1: Inconsistent Nuclear vs. Cytoplasmic Staining
Segmentation
If you are experiencing inconsistent segmentation of nuclear and cytoplasmic regions, this is

often due to variations in staining intensity or bleed-through between fluorescent channels.

Troubleshooting Steps:

Review Staining Protocol: Ensure your staining protocol is optimized for consistency. Refer

to the detailed protocol below for a validated method.

Adjust Segmentation Thresholds: Manually adjust the thresholding for both the nuclear (e.g.,

DAPI) and cytoplasmic (e.g., Phalloidin) channels on a representative set of images to find

the optimal values.

Apply Background Subtraction: Use the "Rolling Ball" background subtraction method in the

preprocessing module to create a more uniform background, which can improve thresholding

accuracy.

Utilize a Secondary Object Mask: Use the nuclear stain to create a primary object mask.

Then, use this mask to refine the segmentation of the cytoplasm, preventing nuclear signal

from being included in the cytoplasmic measurement.

Experimental Protocols
Protocol: Immunofluorescence Staining for Nuclear and Cytoplasmic Markers
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Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density of 5 x 10^4

cells/well and incubate for 24 hours.

Fixation: Aspirate the media and wash once with 1X PBS. Fix the cells with 4%

paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Wash the cells three times with 1X PBS for 5 minutes each. Permeabilize

with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking: Wash three times with 1X PBS. Block with 1% BSA in PBS for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Lamin A/C for

nuclear envelope and anti-Tubulin for cytoplasm) diluted in blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash three times with 1X PBS. Incubate with fluorescently-

labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in blocking buffer

for 1 hour at room temperature, protected from light.

Counterstaining and Mounting: Wash three times with 1X PBS. Counterstain with DAPI (1

µg/mL) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade

mounting medium.

Data Presentation
Table 1: Impact of Segmentation Algorithm on Cell Counting Accuracy

Segmentation
Algorithm

Parameter
Setting

Mean Cell
Count

Standard
Deviation

% Error vs.
Manual Count

Global Threshold

(Otsu)
N/A 187 25 15.6%

Adaptive

Threshold
Block Size: 50 215 15 5.2%

Watershed
Seed Sensitivity:

0.8
228 8 1.3%
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Data based on a test dataset of 50 images with a manual average count of 231 cells.

Visual Guides

Troubleshooting Workflow: Inaccurate Cell Detection
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Click to download full resolution via product page

Caption: A flowchart for troubleshooting inaccurate cell detection in Tuna Scope.

Logical Relationship: Factors Affecting Confluence Measurement
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Caption: Key factors influencing the accuracy of confluence measurements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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